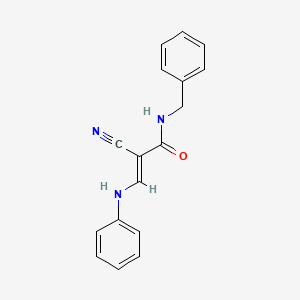

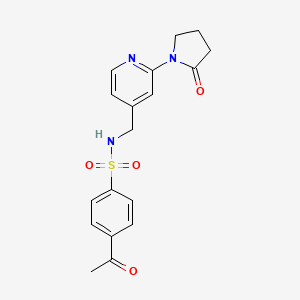

![molecular formula C13H12ClNO5S2 B2769873 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 899726-63-7](/img/structure/B2769873.png)

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound. It is a useful research chemical used in the preparation and synthesis of analogs and derivatives .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of the chemical is C9H10ClNO6S2 . The molecular weight is 266.68 .Physical and Chemical Properties Analysis

The compound has a predicted density of 1.517±0.06 g/cm3 . Its predicted boiling point is 428.3±55.0 °C , and its flash point is 212.8°C .科学的研究の応用

Chemical Synthesis and Modification

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is involved in diverse chemical synthesis processes. For instance, it can be used in the synthesis of thiophene-2,4-diols through halogenation and alcohol addition, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids. These acids serve as precursors to ethers of thiotetronic and α-halogenothiotetronic acids, which are of interest due to their potential biological activities (C. Corral & J. Lissavetzky, 1984).

Antiproliferative and Tumor Cell Selectivity

A derivative, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, has shown pronounced antiproliferative activity with significant tumor cell selectivity, particularly against specific types of tumor cells such as leukemia/lymphoma and prostate PC-3 cells. This selectivity is attributed to the structural modifications of the thiophene molecule, suggesting potential applications in targeted cancer therapy (Joice Thomas et al., 2017).

Cyclization Reactions

The compound is also involved in cyclization reactions that lead to the formation of substituted benzo[b]thiophenes, which are important for their diverse biological activities and potential pharmaceutical applications. These cyclization reactions are facilitated by conditions such as the use of polyphosphoric acid, showcasing the compound's utility in complex organic syntheses (Patrick A. Pié & L. Marnett, 1988).

Synthesis of Organophosphate Pesticide Antibodies

This compound derivatives have been used in the synthesis of haptens for the production of antibodies against organophosphate pesticides. This application is crucial for developing sensitive detection methods for these pesticides, which are widely used and pose significant environmental and health risks (W. ten Hoeve et al., 1997).

Safety and Hazards

“Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is an organic compound that should be handled and stored with caution . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when using it .

作用機序

Target of Action

The primary targets of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO5S2/c1-19-10-4-3-8(14)7-9(10)15-22(17,18)11-5-6-21-12(11)13(16)20-2/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFZBTZQJBICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)